Cas no 941869-67-6 ({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine is a sulfonamide-based amine derivative featuring a phenylpiperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The sulfonyl ethylamine linker enhances solubility and provides a handle for further functionalization, while the phenylpiperazine group may contribute to receptor-binding interactions, particularly in CNS-targeted applications. Its well-defined structure and synthetic accessibility make it suitable for structure-activity relationship studies. The compound’s stability under standard conditions and compatibility with common coupling reactions are additional advantages for exploratory drug development.
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine structure
941869-67-6 structure
Product name:{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine
CAS No:941869-67-6
MF:C12H19N3O2S
MW:269.363161325455
MDL:MFCD09743147
CID:5045540
PubChem ID:20116654

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Chemical and Physical Properties

Names and Identifiers

    • {2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine
    • (2-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]ETHYL)AMINE
    • {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine
    • MDL: MFCD09743147
    • Inchi: 1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2
    • InChI Key: OSGUGEUXXUDSCO-UHFFFAOYSA-N
    • SMILES: S(CCN)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 339
  • XLogP3: 0.2
  • Topological Polar Surface Area: 75

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 448.2±55.0 °C at 760 mmHg
  • Flash Point: 135.3±20.9 °C

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Security Information

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238450-5.0g
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine
941869-67-6 95%
5.0g
$2028.0 2024-06-19
Life Chemicals
F2145-0051-0.5g
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine
941869-67-6 95%+
0.5g
$413.0 2023-09-06
Life Chemicals
F2145-0051-1g
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine
941869-67-6 95%+
1g
$435.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340822-50mg
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine
941869-67-6 95%
50mg
¥14320.00 2024-04-24
Enamine
EN300-238450-10.0g
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine
941869-67-6 95%
10.0g
$3007.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340822-1g
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine
941869-67-6 95%
1g
¥17006.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340822-2.5g
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine
941869-67-6 95%
2.5g
¥38556.00 2024-04-24
Enamine
EN300-238450-0.1g
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine
941869-67-6 95%
0.1g
$615.0 2024-06-19
Enamine
EN300-238450-2.5g
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine
941869-67-6 95%
2.5g
$1370.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340822-250mg
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine
941869-67-6 95%
250mg
¥18090.00 2024-04-24

Additional information on {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine

Introduction to {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6)

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine, with the CAS number 941869-67-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenylpiperazine moiety and a sulfonylethylamine group. These structural elements contribute to its potential biological activities and therapeutic applications.

The phenylpiperazine moiety is a well-known pharmacophore that has been extensively studied for its central nervous system (CNS) effects. It is often found in compounds with serotoninergic, dopaminergic, and adrenergic activities, making it a valuable scaffold for the development of drugs targeting various neurological and psychiatric disorders. The sulfonylethylamine group, on the other hand, adds polarity and hydrophilicity to the molecule, which can influence its pharmacokinetic properties such as solubility and permeability.

Recent research has highlighted the potential of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine in modulating specific neurotransmitter systems. For instance, studies have shown that this compound can act as a potent and selective serotonin reuptake inhibitor (SSRI), which has implications for the treatment of depression, anxiety disorders, and other mood disorders. Additionally, it has been found to exhibit affinity for dopamine receptors, suggesting its potential as a dual-action agent that can address both serotoninergic and dopaminergic dysregulations.

In the context of drug discovery and development, the ability of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine to interact with multiple neurotransmitter systems makes it an attractive candidate for further investigation. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety, where it has shown significant improvements in behavioral outcomes without causing severe side effects. These findings underscore the compound's therapeutic potential and warrant further clinical evaluation.

Beyond its potential as a CNS drug, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine is another area of active research. Its high solubility and good permeability make it suitable for oral administration, which is a desirable property for drug development. However, further studies are needed to optimize its bioavailability and metabolic stability to ensure optimal therapeutic outcomes.

In conclusion, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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